molecular formula C9H9BrO2 B1266661 2-[(4-Bromophenoxy)methyl]oxirane CAS No. 2212-06-8

2-[(4-Bromophenoxy)methyl]oxirane

Cat. No. B1266661
CAS RN: 2212-06-8
M. Wt: 229.07 g/mol
InChI Key: YKUYKENINQNULY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives of "2-[(4-Bromophenoxy)methyl]oxirane" involves multiple steps, including bromination, alkylation, and epoxidation reactions. Abbas et al. (1991) detailed the synthesis and radiolabelling of a related compound, showcasing the versatility of bromophenoxy derivatives in chemical synthesis (H. Abbas, M. Younas, L. Feinendegen, 1991). Similarly, other research demonstrates the synthesis of polymers from epichlorohydrin and perfluoro-octanol derivatives, highlighting the methodological diversity in accessing oxirane compounds (Li Zhan-xiong, 2012).

Molecular Structure Analysis

The molecular structure of bromophenoxy oxirane derivatives has been characterized using various spectroscopic techniques. Demircioğlu et al. (2019) conducted a detailed study on a similar compound, employing spectroscopic, X-ray diffraction, and DFT methods to elucidate its structure and chemical activity (Z. Demircioğlu, G. Kaştaş, Ç. A. Kaştaş, René Frank, 2019).

Chemical Reactions and Properties

Oxirane compounds are known for their reactivity, especially in ring-opening reactions. The palladium-catalyzed reactions of hydroxy methylpropiophenone with aryl bromides, as studied by Wakui et al. (2004), indicate the potential for multiple arylation of oxirane derivatives, which could be relevant for the modification of "2-[(4-Bromophenoxy)methyl]oxirane" (H. Wakui, Satoshi Kawasaki, T. Satoh, M. Miura, M. Nomura, 2004).

Physical Properties Analysis

The physical properties of "2-[(4-Bromophenoxy)methyl]oxirane" and its derivatives, such as melting points, boiling points, and solubilities, are critical for their application in various fields. Studies on related compounds, such as those by Jie and Zheng (1988), provide insights into the physical characteristics of oxirane fatty esters, which can be analogous to understanding the physical properties of bromophenoxy oxirane compounds (M. Jie, Y. Zheng, 1988).

Chemical Properties Analysis

The chemical properties, including reactivity towards acids, bases, nucleophiles, and electrophiles, define the application scope of "2-[(4-Bromophenoxy)methyl]oxirane". Research on matrix metalloproteinase 2 inhibition by oxirane analogues, as investigated by Tao et al. (2009), offers insights into the chemical behavior and potential bioactivity of oxirane compounds, underscoring their chemical versatility (Peng Tao, J. Fisher, Q. Shi, T. Vreven, S. Mobashery, H. Schlegel, 2009).

Scientific Research Applications

Synthesis and Radiolabelling

2-[(4-Bromophenoxy)methyl]oxirane has been utilized in the synthesis and radiolabelling of related compounds. Abbas, Younas, and Feinendegen (1991) describe the synthesis of 2-[6-(4-bromophenoxy)hexyl]oxirane-2-carboxylic acid, a process involving various treatments under specific conditions, leading to the creation of a radiolabelled compound through a Cu(I)Cl-assisted nucleophilic exchange reaction with a notable radiochemical yield Abbas, Younas, & Feinendegen, 1991.

Catalytic and Synthetic Chemistry

The compound has been applied in catalytic and synthetic chemistry processes. For instance, Liu and Bao (2010) developed an efficient method for preparing various 2-substituted-1,4-benzodioxanes, involving the ring-opening process of 2-((2-iodophenoxy)methyl)oxirane followed by an intramolecular C-O cross-coupling cyclization Liu & Bao, 2010.

Electrosynthesis and Polymer Chemistry

Zhang et al. (2014) explored the electrosynthesis of poly(hydroxymethylated-3,4-ethylenedioxylthiophene) and related compounds using 2-((2,3-Dihydrothieno[3,4-b]dioxin-2-yl)methoxy)methyl oxirane. This research investigated the structural, electrochemical, optical, and thermal properties of the formed polymers, demonstrating significant electrochromic properties Zhang et al., 2014.

Fluorinated Compounds and Chiral Reagents

Arnone et al. (1992) synthesized optically pure 2-(fluoromethyl)-2-[(4-methylphenylsulphinyl)methyl]oxirane, highlighting its potential as a versatile chiron for stereoselective openings with selected nucleophiles, leading to various derivatives Arnone et al., 1992. Furthermore, Rodríguez-Escrich et al. (2005) utilized (S)-2-[(R)-Fluoro(phenyl)methyl]oxirane as a reagent for determining the enantiomeric excess of α-chiral amines, demonstrating its utility in chiral resolution processes Rodríguez-Escrich et al., 2005.

Genetic and Molecular Studies

In a study by Schweikl, Schmalz, and Weinmann (2004), oxiranes were analyzed for their potential to induce genetic mutations and chromosomal aberrations in mammalian cells. This research contributes to understanding the genetic and molecular interactions of such compounds Schweikl, Schmalz, & Weinmann, 2004.

Safety And Hazards

The compound is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, and using personal protective equipment .

properties

IUPAC Name

2-[(4-bromophenoxy)methyl]oxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO2/c10-7-1-3-8(4-2-7)11-5-9-6-12-9/h1-4,9H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUYKENINQNULY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)COC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90944762
Record name (p-Bromophenoxy)methyl)oxirane
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Molecular Weight

229.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-Bromophenoxy)methyl]oxirane

CAS RN

2212-06-8, 68585-12-6
Record name 2-[(4-Bromophenoxy)methyl]oxirane
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Record name Propane, 1-(p-bromophenoxy)-2,3-epoxy-
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Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name Oxirane, 2-(phenoxymethyl)-, brominated
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Record name (p-Bromophenoxy)methyl)oxirane
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Record name [(p-bromophenoxy)methyl]oxirane
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Record name Oxirane, (phenoxymethyl)-, brominated
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Synthesis routes and methods

Procedure details

The title compound was prepared from 4-bromophenol and epichlorohydrin employing the procedures as set forth in Step 1 of Example 2.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
P Heydari, A Hafizi, MR Rahimpour… - Journal of Environmental …, 2020 - Elsevier
Herein, we improved the synthesis procedure of graphene oxide with the optimized catalytic properties as a promising catalyst for the cycloaddition of CO 2 to epoxides at mild …
Number of citations: 16 www.sciencedirect.com
M Zhang, A Bagán, D Martínez, E Barroso, X Palomer… - Molecules, 2023 - mdpi.com
Targeting growth differentiation factor 15 (GDF15) is a recent strategy for the treatment of obesity and type 2 diabetes mellitus (T2DM). Here, we designed, synthesized, and …
Number of citations: 6 www.mdpi.com
B Cherfaoui, T Guo, HP Sun, WL Cheng, F Liu… - Bioorganic & Medicinal …, 2016 - Elsevier
We previously reported 4-(3-((6-bromonaphthalen-2-yl)oxy)-2-hydroxypropyl)-N,N-dimethylpiperazine-1-sulfonamide (1) as a novel heat shock protein 90 inhibitor with moderate activity…
Number of citations: 8 www.sciencedirect.com
CN Kona, R Oku, S Nakamura, M Miura, K Hirano… - Chem, 2023 - cell.com
Haloarenes have been an important class of chemicals in the modern organic chemistry field because the halide functionality offers numerous possible transformations. Classical …
Number of citations: 2 www.cell.com
J Qin - 2019 - archiv.ub.uni-marburg.de
Asymmetric transition-metal catalysis constitutes one of the most powerful strategies to construct non-racemic chiral molecules. This thesis deals with enantioselective catalysis of chiral-…
Number of citations: 3 archiv.ub.uni-marburg.de
L Min, G Wu, M Liu, W Gao, J Ding, J Chen… - The Journal of …, 2016 - ACS Publications
Using Se powder as the selenating reagent, the copper-catalyzed double C–Se cross-coupling of aryl iodides, epoxides, and elemental selenium has been developed. This strategy …
Number of citations: 40 pubs.acs.org

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